molecular formula C11H12F3N B13580242 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine

1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13580242
M. Wt: 215.21 g/mol
InChI Key: OLQWSLHVDOLRQK-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-amine is a bicyclic amine derivative featuring a 2,3-dihydroindenyl core substituted with a trifluoroethylamine group at the 2-position. Its molecular formula is C₁₁H₁₂F₃N, with a molecular weight of 215.21 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C11H12F3N/c12-11(13,14)10(15)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,15H2

InChI Key

OLQWSLHVDOLRQK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoroethan-1-amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoroethan-1-amine group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Stability : The trifluoroethyl group in the target compound significantly reduces oxidative metabolism compared to alkylamine analogues like 2-AI .
  • Positional Effects : The 5-isomer () may exhibit divergent pharmacokinetics due to altered spatial interactions.
  • Solubility vs. Permeability : Ethoxy derivatives () balance solubility and membrane penetration but lack the trifluoromethyl group’s hydrophobic advantages.
  • Therapeutic Potential: Complex analogues like MDVN1001 () highlight the indenyl scaffold’s versatility in drug design, particularly for kinase targets.

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